molecular formula C18H24N2O4 B1447980 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane CAS No. 1542158-69-9

2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane

Cat. No. B1447980
M. Wt: 332.4 g/mol
InChI Key: QFOBRCWJAGYOII-UHFFFAOYSA-N
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Description

“2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane” is a chemical compound with the linear formula C18H24N2O4 . It is used as an intermediate for pharmaceuticals . The compound is white to yellow in solid form .


Synthesis Analysis

The synthesis of 2,6-diazaspiro compounds, including “2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane”, has been reported in the literature . The synthesis involves arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro .


Molecular Structure Analysis

The molecular structure of “2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane” is represented by the InChI code 1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)10-19(11-18)15(21)23-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 . This indicates that the compound contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane” is a white to yellow solid . It has a molecular weight of 332.4 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Photocatalytic Applications

  • Fabrication and Modification of Photocatalysts : Research into (BiO)2CO3-based photocatalysts (not directly 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane) highlights the material's suitability for various applications including healthcare, photocatalysis, and supercapacitors. The review details strategies to enhance photocatalytic performance through modification, with implications for environmental remediation and energy applications (Ni et al., 2016).

Organic Semiconductors for OLEDs

  • BODIPY-Based Organic Semiconductors : A review on BODIPY-based materials for OLED applications discusses their structural design, synthesis, and the role as 'metal-free' infrared emitters. This could suggest a potential area for the application of complex organic compounds like 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane in electronic and photonic devices (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

  • BODIPY in Medical Diagnostics : The review focuses on the application of BODIPY fluorophores in medical diagnostics, including their use for labeling biomolecules and construction of multifunctional drug carriers. This illustrates the potential for incorporating structurally complex compounds in bioimaging and therapeutic delivery systems (Marfin et al., 2017).

Antifungal Agents

  • Boron-Containing Compounds in Fungi : Discusses the effects and potential benefits of boron-containing compounds (BCCs) against fungal pathogens, highlighting the innovative synthesis of BCCs for antifungal applications. While not directly related to 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane, the research underlines the broader interest in developing compounds with antifungal properties for health and environmental applications (Estevez-Fregoso et al., 2021).

properties

IUPAC Name

6-O-benzyl 2-O-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)10-19(11-18)15(21)23-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBRCWJAGYOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118373
Record name 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane

CAS RN

1542158-69-9
Record name 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1542158-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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